molecular formula C15H10BrNO3S B14018204 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde

1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde

Cat. No.: B14018204
M. Wt: 364.2 g/mol
InChI Key: DNRYGKWSRGPPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzenesulfonyl group attached to the indole ring, which is further substituted with a bromine atom and an aldehyde group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Sulfonylation: The brominated indole is treated with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.

    Formylation: Finally, the formylation of the indole ring is achieved using Vilsmeier-Haack reaction, where the compound is treated with a mixture of DMF and POCl3 to introduce the aldehyde group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: 1-(Benzenesulfonyl)-5-bromoindole-3-carboxylic acid.

    Reduction: 1-(Benzenesulfonyl)-5-bromoindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group enhances the compound’s binding affinity to these targets, while the bromine and aldehyde groups contribute to its reactivity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor function by binding to specific sites and altering signal transduction pathways.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-5-bromoindole-3-carbaldehyde can be compared with other indole derivatives such as:

    1-(Benzenesulfonyl)-indole-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromoindole-3-carbaldehyde: Lacks the benzenesulfonyl group, affecting its binding affinity and specificity.

    1-(Benzenesulfonyl)-5-chloroindole-3-carbaldehyde: Substitutes bromine with chlorine, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H10BrNO3S

Molecular Weight

364.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromoindole-3-carbaldehyde

InChI

InChI=1S/C15H10BrNO3S/c16-12-6-7-15-14(8-12)11(10-18)9-17(15)21(19,20)13-4-2-1-3-5-13/h1-10H

InChI Key

DNRYGKWSRGPPQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.